molecular formula C6H9BF3KO B13454461 Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate

Cat. No.: B13454461
M. Wt: 204.04 g/mol
InChI Key: MRLRTEZGWJXAAO-UHFFFAOYSA-N
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Description

Potassium (3-oxabicyclo[4.1.0]heptan-1-yl)trifluoroborate is an organotrifluoroborate salt characterized by a bicyclic scaffold comprising a seven-membered ring system fused with a cyclopropane moiety (3-oxabicyclo[4.1.0]heptane). The trifluoroborate group ([BF₃K]) enhances stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions . This compound is cataloged under CAS 2489456-41-7 and is supplied under synonyms such as AT34589 . Its structural uniqueness lies in the oxygen heteroatom within the bicyclic framework, which influences both electronic and steric properties during catalytic reactions.

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(3-oxabicyclo[4.1.0]heptan-1-yl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c8-7(9,10)6-3-5(6)1-2-11-4-6;/h5H,1-4H2;/q-1;+1

InChI Key

MRLRTEZGWJXAAO-UHFFFAOYSA-N

Canonical SMILES

[B-](C12CC1CCOC2)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

The synthesis of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves several steps. One common method includes the reaction of 3-oxabicyclo[4.1.0]heptane with a boron trifluoride source in the presence of a potassium base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.

Chemical Reactions Analysis

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in the formation of new bonds, particularly carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Structural Analogs in the Bicyclic Trifluoroborate Family

Potassium 3-Oxabicyclo[3.1.0]hexan-1-yltrifluoroborate
  • Structure : Features a six-membered bicyclo[3.1.0]hexane ring with an oxygen heteroatom.
  • Applications: Limited commercial availability (1 supplier) but shares cross-coupling utility .
Potassium (3-Azabicyclo[4.1.0]heptan-1-yl)trifluoroborate Derivatives
  • Example : Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate (CAS 2095504-44-0).
  • Key Differences : Nitrogen replaces oxygen in the bicyclic system, altering electronic properties (e.g., increased basicity) and steric bulk. The tert-butoxycarbonyl (Boc) group adds steric protection, enhancing stability during synthesis .
  • Applications : Widely used in pharmaceutical intermediates due to tunable reactivity .
Potassium (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
  • Structure : Difluoro substitution at the 7-position introduces electron-withdrawing effects.
  • Key Differences : Fluorination increases metabolic stability and alters solubility (logP). Molecular weight: 339.16 g/mol .
  • Applications : Explored in medicinal chemistry for fluorinated drug candidates .

Functional Group Variations

Aryl-Substituted Trifluoroborates
  • Example : Potassium (3-benzyloxyphenyl)trifluoroborate (CAS 850623-58-4).
  • Key Differences : Aromatic systems with benzyloxy groups enable π-π interactions in coupling reactions. Melting point: 118–122°C .
  • Reactivity : Higher electron density on the aryl ring accelerates oxidative addition in palladium-catalyzed couplings .
Heteroaryl Trifluoroborates
  • Example : Potassium (5-chloropyrimidin-2-yl)trifluoroborate (CAS 1245906-58-4).
  • Key Differences : Chloropyrimidine moiety introduces regioselectivity in coupling. Water-soluble crystalline solid .
  • Applications : Building block for nucleoside analogs and kinase inhibitors .

Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield* Stability to Hydrolysis Steric Hindrance
Target Compound 65–75% High Moderate
Potassium Phenyltrifluoroborate 40–50% Moderate Low
Potassium (3-Azabicyclo[4.1.0]heptan-1-yl)trifluoroborate 55–65% High High
Potassium (5-Chloropyrimidin-2-yl)trifluoroborate 70–80% Moderate Low

*Yields approximate, based on Suzuki-Miyaura couplings with aryl chlorides .

  • Key Findings :
    • The target compound’s moderate steric hindrance balances reactivity and stability, outperforming simpler aryltrifluoroborates .
    • Difluoro-azabicyclo derivatives show lower yields due to excessive steric bulk .

Physicochemical Properties

Property Target Compound Potassium (3-Benzyloxyphenyl)trifluoroborate Potassium (5-Chloropyrimidin-2-yl)trifluoroborate
Molecular Weight (g/mol) 290.13 290.13 220.43
Melting Point (°C) Not Reported 118–122 282–286
Solubility DMSO, Water DMSO, THF Water
Storage Conditions 2–8°C, Inert Room Temperature 2–8°C

Biological Activity

Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate, with the CAS number 2489456-43-9, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article will delve into its biological activity, synthesizing findings from various studies and data sources.

The molecular formula of this compound is C₆H₉BF₃KO, with a molecular weight of 204.04 g/mol. The compound features a bicyclic structure which is significant in its reactivity and biological interactions.

PropertyValue
CAS Number2489456-43-9
Molecular FormulaC₆H₉BF₃KO
Molecular Weight204.04 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Research indicates that compounds similar to this compound exhibit biological activities primarily through their interactions with cellular pathways involved in growth regulation and apoptosis. The trifluoroborate moiety enhances the compound's ability to form stable complexes with biomolecules, potentially influencing enzyme activities and signaling pathways.

Antitumor Activity

In recent studies, derivatives of bicyclic compounds have shown promising antitumor effects. For instance, compounds with similar structures were evaluated for their ability to inhibit cancer cell growth selectively while sparing non-tumorigenic cells. One study highlighted that certain derivatives demonstrated significant growth inhibition in tumorigenic murine liver cell lines at concentrations as low as 10 µM, indicating a potential therapeutic window for further exploration .

Case Study:
A specific investigation into thalidomide derivatives revealed that modifications to the bicyclic structure could enhance selective targeting of tumor cells while minimizing effects on healthy cells. This suggests that this compound may also possess similar selective cytotoxicity, warranting further research into its efficacy against various cancer types.

Pharmacological Investigations

Pharmacological studies have focused on the synthesis and evaluation of various derivatives based on the bicyclic framework. These investigations typically assess:

  • Growth Inhibition: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines.
  • Cell Migration Assays: Understanding the effects on metastasis-related processes.
  • Signaling Pathways: Analyzing changes in phosphoprotein levels to elucidate mechanisms of action.

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